molecular formula C30H57N2O6P B146877 Dmap-ethyl-paf CAS No. 127614-93-1

Dmap-ethyl-paf

Cat. No. B146877
M. Wt: 572.8 g/mol
InChI Key: FTTDBZNMICPROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dmap-ethyl-paf, also known as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine (PAF), is a phospholipid mediator that plays a crucial role in various physiological and pathological processes. It is synthesized from membrane phospholipids and has been found to be involved in a wide range of biological activities, including inflammation, immune response, platelet aggregation, and bronchoconstriction.

Mechanism Of Action

Dmap-ethyl-paf exerts its biological effects by binding to specific receptors on the surface of target cells. The PAF receptor (PAFR), a G protein-coupled receptor, is the primary receptor for Dmap-ethyl-paf. Upon binding to PAFR, Dmap-ethyl-paf activates a variety of intracellular signaling pathways, including phospholipase C, phospholipase D, and protein kinase C. These signaling pathways lead to the activation of downstream effectors, such as transcription factors and enzymes, which mediate the biological effects of Dmap-ethyl-paf.

Biochemical And Physiological Effects

Dmap-ethyl-paf has been shown to have a range of biochemical and physiological effects. It is a potent inducer of inflammation, causing the release of cytokines, chemokines, and other inflammatory mediators. It also stimulates platelet aggregation, leading to the formation of blood clots. In addition, Dmap-ethyl-paf can cause bronchoconstriction, leading to airway obstruction and breathing difficulties. Studies have also suggested that Dmap-ethyl-paf may play a role in the development and progression of certain diseases, such as asthma, atherosclerosis, and cancer.

Advantages And Limitations For Lab Experiments

Dmap-ethyl-paf is a valuable tool for studying the biological processes in which it is involved. It can be used to study the mechanisms of inflammation, immune response, platelet aggregation, and bronchoconstriction. However, there are also limitations to using Dmap-ethyl-paf in lab experiments. It is a potent inducer of inflammation, which can make it difficult to distinguish its effects from those of other inflammatory mediators. In addition, its effects can be highly variable depending on the experimental conditions, making it challenging to interpret the results.

Future Directions

There are several future directions for research on Dmap-ethyl-paf. One area of interest is the development of PAFR antagonists, which could be used to treat inflammatory diseases such as asthma and atherosclerosis. Another area of research is the identification of novel signaling pathways activated by Dmap-ethyl-paf, which could provide new insights into the mechanisms of inflammation and immune response. Finally, there is a need for further investigation into the role of Dmap-ethyl-paf in cancer, as it has been shown to promote tumor growth and metastasis in some studies.

Synthesis Methods

Dmap-ethyl-paf is synthesized from membrane phospholipids through a series of enzymatic reactions. The first step involves the cleavage of the sn-2 acyl chain of a phospholipid by phospholipase A2, which generates a lysophospholipid and a free fatty acid. The lysophospholipid is then acetylated by acetyltransferase to produce Dmap-ethyl-pafacetyl-sn-glycero-3-phosphocholine (lyso-PAF). Finally, lyso-PAF is converted to Dmap-ethyl-paf by the action of a methyltransferase.

Scientific Research Applications

Dmap-ethyl-paf has been extensively studied for its role in various biological processes. It has been shown to be involved in inflammation, immune response, platelet aggregation, and bronchoconstriction. Studies have also suggested that Dmap-ethyl-paf may play a role in the development and progression of certain diseases, such as asthma, atherosclerosis, and cancer.

properties

CAS RN

127614-93-1

Product Name

Dmap-ethyl-paf

Molecular Formula

C30H57N2O6P

Molecular Weight

572.8 g/mol

IUPAC Name

2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite

InChI

InChI=1S/C30H57N2O6P/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-23-35-26-28(36-6-2)27-38-39(34)37-24-22-32-21-20-29(31(3)4)30(33)25-32/h20-21,25,28-29H,5-19,22-24,26-27H2,1-4H3

InChI Key

FTTDBZNMICPROO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COP([O-])OCC[N+]1=CC(=O)C(C=C1)N(C)C)OCC

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP([O-])OCC[N+]1=CC(=O)C(C=C1)N(C)C)OCC

synonyms

1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid 4-(N,N-dimethylamino)-pyridinium ethylester
DMAP-ethyl-PAF
DMAP-ethyl-platelet activating facto

Origin of Product

United States

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